molecular formula C20H30Br2N2 B1194966 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide CAS No. 6266-40-6

1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide

Cat. No.: B1194966
CAS No.: 6266-40-6
M. Wt: 458.3 g/mol
InChI Key: XZZPVHYTBRRMNM-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide typically involves the reaction of decamethylene dibromide with pyridine under controlled conditions. The reaction proceeds as follows:

    Reactants: Decamethylene dibromide and pyridine.

    Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions.

    Procedure: The decamethylene dibromide is added to a solution of pyridine in the solvent, and the mixture is heated under reflux for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine, enhancing cholinergic transmission .

Comparison with Similar Compounds

  • 1,1’-Decamethylenebis[pyridinium bromide]
  • Pyridinium, 1,1’-decamethylenedi-, dibromide
  • 1,10-Bis(pyridinium)decane dibromide

Uniqueness: 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide is unique due to its specific structure that allows it to effectively inhibit acetylcholinesterase. Compared to similar compounds, it has a higher affinity for the enzyme and greater stability under physiological conditions.

Biological Activity

1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide, with the CAS number 6266-40-6, is a pyridinium-based ionic liquid that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its interactions within biological systems, particularly in the fields of medicinal chemistry and materials science.

The molecular formula of this compound is C20_{20}H30_{30}Br2_2N2_2, and its molecular weight is approximately 458.28 g/mol. The compound is characterized by two pyridinium rings connected by a decyl chain, which enhances its lipophilicity and potential membrane permeability.

Biological Activity Overview

The biological activity of this compound can be classified into several categories, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that pyridinium-based compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar cationic compounds can disrupt bacterial membranes due to their amphiphilic nature, leading to increased permeability and eventual cell lysis . The specific activity of this compound against various bacterial strains remains to be extensively documented, but its structural analogs suggest potential efficacy.

Anticancer Properties

The anticancer potential of pyridinium derivatives has been explored in various studies. For example, related compounds have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cells require further investigation; however, its structural characteristics imply possible interactions with cellular targets involved in cancer progression.

Case Studies

Several case studies highlight the biological implications of similar pyridinium-based compounds:

  • Mitoquinone Mesylate Study : A study on MitoQ (a related compound) showed that it reduced airway inflammation and remodeling in allergic mice models. The hydrophobic cationic moiety was crucial for its anti-allergic effects, suggesting that similar compounds may have therapeutic roles in inflammatory diseases .
  • Corrosion Inhibition : Research on pyridinium ionic liquids indicated their effectiveness as eco-friendly corrosion inhibitors for mild steel in acidic environments. This suggests potential applications beyond biological systems, including industrial uses where biocompatibility may be advantageous .

Research Findings

Study Findings
MitoQ Effects on Allergic MiceReduced airway inflammation; hydrophobic properties linked to anti-inflammatory action .
Anticancer ActivityInduced apoptosis in cancer cell lines; structural analogs showed significant cytotoxicity .
Corrosion InhibitionEffective as green corrosion inhibitors; potential for biocompatibility in industrial applications .

Properties

CAS No.

6266-40-6

Molecular Formula

C20H30Br2N2

Molecular Weight

458.3 g/mol

IUPAC Name

1-(10-pyridin-1-ium-1-yldecyl)pyridin-1-ium;dibromide

InChI

InChI=1S/C20H30N2.2BrH/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22;;/h7-8,11-14,17-20H,1-6,9-10,15-16H2;2*1H/q+2;;/p-2

InChI Key

XZZPVHYTBRRMNM-UHFFFAOYSA-L

SMILES

C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-]

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-]

Synonyms

1,10-bis(pyridinium)decane
1,10-bis(pyridinium)decane dibromide

Origin of Product

United States

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